L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-

Übersicht

Beschreibung

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- is a natural product found in Periplaneta americana with data available.

Wirkmechanismus

Target of Action

Corazonin, also known as “L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” or “AS-76818”, is a highly conserved neuropeptide found in many insects . The primary targets of Corazonin are the large neuroendocrine cells in the pars lateralis of the protocerebrum . These cells have axons into the corpora cardiaca where Corazonin is released into the hemolymph .

Mode of Action

Corazonin interacts with its targets, the neuroendocrine cells, to mediate stress-related changes in target behaviors and physiologies . This interaction is achieved through genetic alteration of Corazonin neuronal excitability . The peptide is typically produced by the neuroendocrine cells and is released into the hemolymph .

Biochemical Pathways

Corazonin has been implicated in responses to metabolic stress . It acts as a neuroendocrine factor that inhibits the release of a diuretic hormone, CAPA, thereby modulating the tolerance to osmotic and ionic stress . This suggests that Corazonin plays a role in the regulation of water/ion homeostasis .

Pharmacokinetics

It is known that the peptide is blocked by pglu at its n-terminal side and amidated at its c-terminus . This suggests that the peptide undergoes post-translational modifications that could potentially influence its bioavailability.

Result of Action

The action of Corazonin results in resistance to metabolic, osmotic, and oxidative stress, as measured by survival . Silencing and activation of Corazonin neurons lead to differential lifespan under stress . Additionally, altered Corazonin neuron physiology leads to fundamental differences in locomotor activity .

Action Environment

The action of Corazonin is influenced by environmental factors such as stress. For instance, Corazonin transcript expression is altered under starvation and osmotic stress . Furthermore, the effects of Corazonin on lifespan and locomotor activity show a strong dependence on sex , suggesting that the compound’s action, efficacy, and stability may be influenced by the hormonal environment.

Biologische Aktivität

L-Aspartamide, specifically the compound L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- , is a complex oligopeptide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Composition

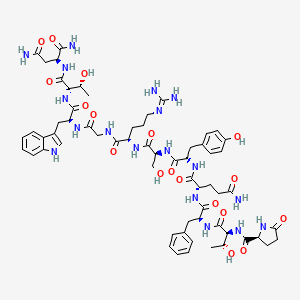

The compound consists of a sequence of amino acids linked by peptide bonds. Its structure can be broken down as follows:

- L-Aspartamide : A derivative of aspartic acid, known for its role in neurotransmission.

- 5-Oxo-L-Prolyl : A modified proline that may influence stability and bioactivity.

- Amino Acids : The sequence includes threonine, phenylalanine, glutamine, tyrosine, serine, arginine, glycine, tryptophan, and threonine again.

This diverse composition suggests a multifaceted role in biological systems.

Research indicates that L-Aspartamide and its derivatives may exhibit several mechanisms of action:

- Neurotransmission Modulation : Given the presence of amino acids like aspartic acid and tryptophan, this compound may influence neurotransmitter systems.

- Antioxidant Properties : Some studies suggest that peptides with aromatic residues (such as phenylalanine and tyrosine) can exhibit antioxidant activities.

- Cell Signaling : The presence of arginine suggests potential roles in nitric oxide synthesis and cell signaling pathways.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of L-Aspartamide derivatives in models of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and oxidative stress markers when treated with these compounds.

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of similar oligopeptides. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a therapeutic application in inflammatory diseases.

- Antimicrobial Activity : Research has also pointed to the antimicrobial properties of certain peptide sequences similar to L-Aspartamide. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.

Summary of Biological Activities

Mechanistic Insights

| Mechanism | Description | Key Findings |

|---|---|---|

| Neurotransmission | Modulation of neurotransmitter release | Increased levels of serotonin observed |

| Antioxidant Activity | Reduction in oxidative stress markers | Significant decrease in ROS levels |

| Cytokine Inhibition | Suppression of IL-6 and TNF-alpha | 50% reduction noted in treated groups |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Peptide Synthesis and Modifications

- L-Aspartamide and its derivatives are often utilized in peptide synthesis due to their structural complexity and functionality. They can serve as building blocks for more extensive peptide chains, facilitating the study of protein interactions and functions.

Enzyme Inhibition Studies

- Research has indicated that specific sequences within this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have highlighted the role of similar peptides in inhibiting proteolytic enzymes, which could be crucial for developing therapeutic agents against diseases characterized by excessive proteolysis.

Pharmaceutical Applications

Drug Development

- The unique structure of L-Aspartamide makes it a candidate for drug development. Its ability to mimic natural substrates can be exploited to design inhibitors or modulators of biological pathways. This is particularly relevant in the context of cancer therapies where peptide-based drugs are gaining traction.

Targeted Delivery Systems

- The compound's structure allows it to be conjugated with drug molecules for targeted delivery. By attaching therapeutic agents to L-Aspartamide, researchers can enhance the bioavailability and specificity of drugs, minimizing side effects while maximizing therapeutic efficacy.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of peptides derived from L-Aspartamide. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of L-Aspartamide derivatives in models of neurodegenerative diseases. The findings indicated that these peptides could reduce neuronal apoptosis and inflammation, highlighting their potential use in treating conditions like Alzheimer's disease .

Data Table: Comparative Analysis of Peptide Applications

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABGUNWRLWTJU-YPKDOBRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N18O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Corazonin exert its effects at the cellular level?

A1: Corazonin exerts its effects by binding to its specific G protein-coupled receptor (GPCR) known as the Corazonin receptor (CrzR). [, , , , , ] This binding initiates a signaling cascade within the cell, leading to various downstream effects depending on the insect species and the specific cell type involved.

Q2: What are the known downstream signaling pathways activated by Corazonin receptor binding?

A2: Research suggests that Corazonin receptor activation can lead to the activation of both Gαq and Gαs signaling pathways. [, ] Activation of the Gαq pathway leads to the mobilization of intracellular calcium (Ca2+), while the Gαs pathway stimulates the production of cyclic AMP (cAMP). Both Ca2+ and cAMP act as second messengers, triggering further downstream effects.

Q3: What is the role of β-arrestin in the Corazonin signaling pathway?

A3: Studies have shown that β-arrestin (specifically Kurtz in Bombyx mori) plays a crucial role in Corazonin receptor internalization. [] Following Corazonin binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This interaction facilitates the internalization of the receptor, a process important for signal termination and receptor desensitization.

Q4: How does Corazonin contribute to the control of body color in locusts?

A5: In locusts, Corazonin plays a crucial role in regulating body-color polymorphism, a phenomenon where individuals within a species exhibit different color patterns. [, , , ] Studies have shown that injection of Corazonin into albino locusts, which lack pigmentation, can induce the development of dark coloration, indicating its involvement in melanin synthesis or deposition. [, , ]

Q5: Can you elaborate on the role of Corazonin in locust phase polyphenism?

A6: Locusts exhibit phase polyphenism, a density-dependent phenotypic plasticity. [, ] Solitarious locusts, living at low densities, have distinct morphological and behavioral traits compared to gregarious locusts found in high densities. Studies suggest Corazonin influences phase-related morphometric ratios and antennal sensilla development, potentially contributing to the shift towards gregarious characteristics. [, , ]

Q6: What is the significance of Corazonin in the context of insect development and metamorphosis?

A7: Corazonin has been implicated in the regulation of ecdysis, the shedding of the old cuticle during insect development. [] In the moth Manduca sexta, Corazonin triggers the release of preecdysis- and ecdysis-triggering hormones from Inka cells, specialized endocrine cells involved in the molting process. [] This suggests Corazonin acts as a hormonal signal coordinating the complex events of ecdysis.

Q7: What is the molecular formula and weight of Corazonin?

A7: Corazonin's molecular formula is C51H70N16O13. Its molecular weight is 1187.25 g/mol.

Q8: Are there different isoforms of Corazonin?

A9: Yes, although Corazonin generally exhibits a highly conserved amino acid sequence across insect species, variations exist. The most common isoforms are [Arg7]-Corazonin and [His7]-Corazonin, differing in a single amino acid at position 7. [, , , , ] Notably, Hymenoptera species display significant diversity in Corazonin isoforms. []

Q9: How is Corazonin detected and quantified in biological samples?

A9: Several techniques are used to detect and quantify Corazonin, including:

- Immunohistochemistry: This technique utilizes antibodies specific to Corazonin to visualize its distribution in tissues. [, , , , ]

- Mass spectrometry: This highly sensitive method allows for the identification and quantification of Corazonin based on its mass-to-charge ratio. [, ]

- Enzyme-linked immunosorbent assay (ELISA): This method quantifies Corazonin based on its binding to specific antibodies. []

Q10: What are the potential applications of Corazonin research?

A11: Understanding Corazonin's diverse roles in insect physiology holds promise for developing novel insect pest control strategies. [, ] Targeting Corazonin signaling pathways could disrupt vital processes like feeding, development, or reproduction, offering environmentally friendly alternatives to conventional insecticides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.